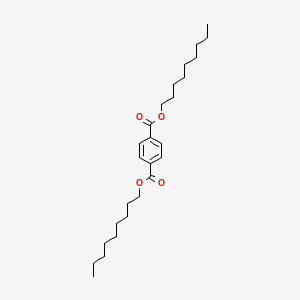
Dinonyl benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonyl terephthalate is an organic compound belonging to the family of phthalates. It is an ester derived from terephthalic acid and nonyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Dinonyl terephthalate is known for its excellent performance in various industrial applications due to its chemical stability and low volatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinonyl terephthalate is synthesized through the esterification reaction between terephthalic acid and nonyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of dinonyl terephthalate involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. After the reaction is complete, the product is purified through distillation or crystallization to obtain dinonyl terephthalate with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Dinonyl terephthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl terephthalate can be hydrolyzed back to terephthalic acid and nonyl alcohol.
Oxidation: Under oxidative conditions, the nonyl groups can be oxidized to form carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Terephthalic acid and nonyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of nonyl groups.
Substitution: Ester derivatives with different substituents replacing the nonyl groups.
Aplicaciones Científicas De Investigación
Dinonyl terephthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the manufacturing of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, clothing, footwear, and children’s toys.
Mecanismo De Acción
The mechanism of action of dinonyl terephthalate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties such as flexibility, durability, and resistance to cracking. Additionally, dinonyl terephthalate’s chemical stability and low volatility contribute to its effectiveness as a plasticizer in various applications.
Comparación Con Compuestos Similares
Dinonyl terephthalate can be compared with other similar phthalate plasticizers, such as:
Diisononyl phthalate (DINP): Similar in structure and function, but with different alkyl chain lengths and branching.
Diisodecyl phthalate (DIDP): Another phthalate plasticizer with longer alkyl chains, providing different mechanical properties.
Diundecyl phthalate (DUP): Similar to DIDP but with even longer alkyl chains, offering unique flexibility and stability characteristics.
Uniqueness: Dinonyl terephthalate is unique due to its specific combination of terephthalic acid and nonyl alcohol, which imparts distinct properties such as optimal flexibility, low volatility, and chemical stability. These characteristics make it a preferred choice for various industrial applications where high-performance plasticizers are required.
Propiedades
Número CAS |
4654-27-7 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
dinonyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-15-21-29-25(27)23-17-19-24(20-18-23)26(28)30-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
Clave InChI |
UBXIPPSTBVKKIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


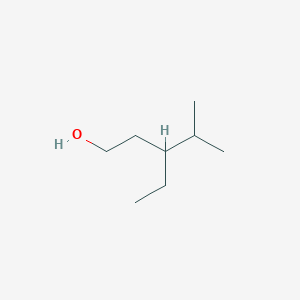
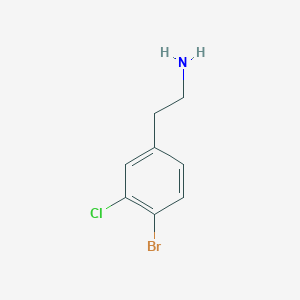

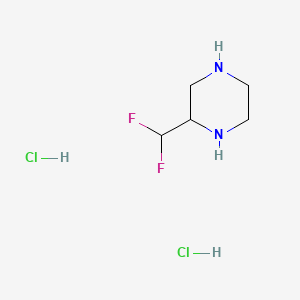
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)


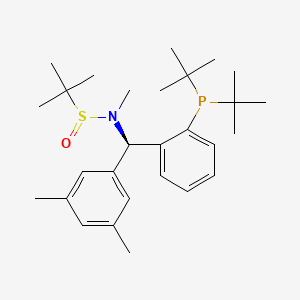
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
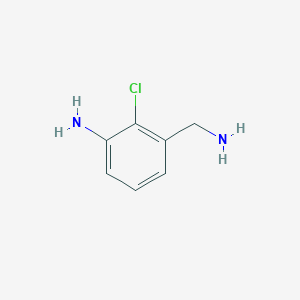
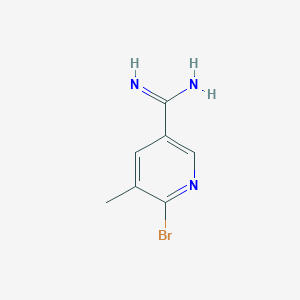
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
